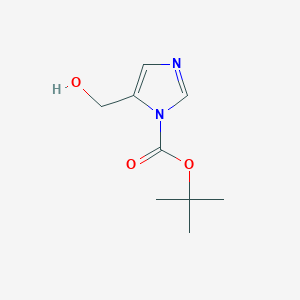

1,1-dimethylethyl 5-(hydroxymethyl)-1H-imidazole-1-carboxylate

Description

1,1-Dimethylethyl 5-(hydroxymethyl)-1H-imidazole-1-carboxylate (CAS: 120277-88-5) is an imidazole derivative characterized by a tert-butyl ester group at the 1-position and a hydroxymethyl substituent at the 5-position of the imidazole ring. Its molecular formula is C₉H₁₄N₂O₃, with an average molecular mass of 198.222 g/mol and a monoisotopic mass of 198.100442 g/mol . The compound's structure combines steric bulk from the tert-butyl group with the polarity of the hydroxymethyl moiety, making it a unique candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

tert-butyl 5-(hydroxymethyl)imidazole-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-9(2,3)14-8(13)11-6-10-4-7(11)5-12/h4,6,12H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWOZMITYKMVLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=NC=C1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501178102 | |

| Record name | 1,1-Dimethylethyl 5-(hydroxymethyl)-1H-imidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501178102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120277-88-5 | |

| Record name | 1,1-Dimethylethyl 5-(hydroxymethyl)-1H-imidazole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120277-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 5-(hydroxymethyl)-1H-imidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501178102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1,1-Dimethylethyl 5-(hydroxymethyl)-1H-imidazole-1-carboxylate, also known as an imidazole derivative, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₁₃N₃O₃

- Molecular Weight : 197.22 g/mol

This compound features an imidazole ring, which is known for its role in various biological processes, including enzyme catalysis and receptor binding.

Mechanisms of Biological Activity

The biological activity of this compound has been attributed to several mechanisms:

- Antimicrobial Activity : Studies have shown that imidazole derivatives possess antimicrobial properties. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.

- Enzyme Inhibition : Imidazole compounds are known to inhibit various enzymes, including those involved in cancer metabolism. For instance, they may inhibit reverse transcriptase (RT) activity, which is crucial for the replication of certain viruses and cancer cells .

- Antiproliferative Effects : Research indicates that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has been demonstrated to target tubulin polymerization, leading to mitotic disruption .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | |

| Enzyme Inhibition | Inhibition of reverse transcriptase | |

| Antiproliferative | Induction of apoptosis |

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of various imidazole derivatives, including this compound. The results indicated that the compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values indicating potent activity. The mechanism was linked to G2/M phase cell cycle arrest and induction of apoptosis through targeting tubulin .

Case Study 2: Antiviral Properties

In another investigation, a series of imidazole derivatives were synthesized and screened for their ability to inhibit reverse transcriptase. The results showed that the compounds demonstrated effective inhibition against RT, suggesting potential applications in antiviral therapies .

Comparison with Similar Compounds

Key Observations :

- Polarity: The hydroxymethyl substituent introduces hydrogen-bonding capability, distinguishing it from non-polar methyl/ethyl derivatives .

- Functional Diversity : Nitro (e.g., ) and acetate (e.g., ) groups in analogs expand reactivity profiles for targeted applications.

Comparative Analysis of Physical Properties

Melting points and solubility vary significantly among imidazole derivatives due to substituent effects:

Key Findings :

- Melting Points : Bulky or halogenated substituents (e.g., 4-chlorophenyl in ) increase melting points due to stronger intermolecular forces.

- Solubility : Polar groups (e.g., hydroxymethyl, acetate) enhance aqueous solubility, whereas aromatic/halogenated groups reduce it .

Pharmaceutical Potential

Imidazole derivatives are widely explored for antimicrobial, antifungal, and anticancer activities.

- Nitro-Imidazoles : Compounds like Ethyl 5-(1-methyl-2-nitro-1H-imidazole-5-carboxamido)-1-methyl-1H-imidazole-2-carboxylate are investigated for antitumor and antiparasitic properties .

Q & A

Q. What are the recommended synthetic routes for 1,1-dimethylethyl 5-(hydroxymethyl)-1H-imidazole-1-carboxylate, and how can reaction conditions be optimized?

Synthesis of substituted imidazole carboxylates typically involves multi-component reactions or late-stage functionalization. For example, analogous compounds like ethyl 1-methyl-2-phenyl-1H-imidazole-5-carboxylate are synthesized via cycloaddition reactions between aldehydes, amines, and nitroalkanes under acidic conditions . To optimize yield:

- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.

- Adjust solvent polarity (e.g., ethanol or DMF) to stabilize intermediates.

- Monitor reaction progress via TLC or HPLC, particularly for hydroxymethyl group incorporation .

Q. How should researchers characterize the purity and structure of this compound?

A combination of analytical techniques is critical:

- NMR Spectroscopy : Compare ¹H and ¹³C NMR chemical shifts to analogous imidazole derivatives (e.g., methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate shows distinct peaks for hydroxymethyl at δ ~4.5 ppm and tert-butyl groups at δ ~1.3 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to verify substituent positions.

- Elemental Analysis : Validate calculated vs. observed C, H, N percentages (e.g., deviations >0.3% indicate impurities) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity of this compound?

- Molecular Docking : Use software like AutoDock Vina to model interactions with targets such as EGFR or kinases. For example, 2-phenyl-1H-benzimidazole derivatives showed strong EGFR binding (docking scores ≤−8.5 kcal/mol) via hydrophobic interactions with Val702 and hydrogen bonds with Met769 .

- ADMET Prediction : Tools like SwissADME can estimate bioavailability (e.g., LogP <3 for optimal permeability) and toxicity (e.g., Ames test for mutagenicity) .

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar imidazole derivatives?

- Variable Temperature NMR : Resolve overlapping signals caused by tautomerism (e.g., imidazole ring proton exchange) .

- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating ¹H-¹H and ¹H-¹³C couplings. For example, HSQC can distinguish hydroxymethyl (–CH₂OH) from adjacent carbons .

- X-ray Crystallography : Resolve absolute configuration disputes, as demonstrated for ethyl 1-[3-(1H-imidazol-1-yl)propyl]-2-(4-chlorophenyl)-1H-benzimidazole-5-carboxylate .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound?

- Analog Synthesis : Modify substituents systematically (e.g., replace tert-butyl with methyl or benzyl groups) and compare bioactivity .

- Pharmacophore Mapping : Identify critical functional groups (e.g., hydroxymethyl for hydrogen bonding, tert-butyl for lipophilicity) using QSAR models .

- Biological Assays : Test cytotoxicity (e.g., MTT assay on cancer cell lines) and enzyme inhibition (e.g., IC₅₀ values for kinases) to correlate structural changes with activity .

Methodological Considerations

Q. How should researchers handle stability and storage challenges for this compound?

- Storage Conditions : Store at −20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the ester group.

- Stability Monitoring : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze via HPLC to detect decomposition products .

Q. What are best practices for scaling up synthesis without compromising yield?

- Flow Chemistry : Improve heat/mass transfer for exothermic reactions (e.g., imidazole ring closure) .

- Catalyst Optimization : Use Pd/C or CuI for regioselective C–H functionalization during late-stage diversification .

- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for high-purity batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.